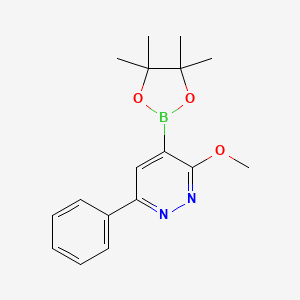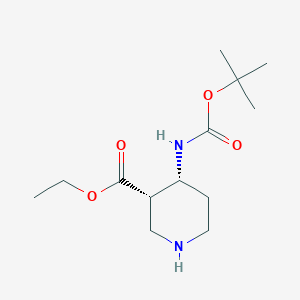
Butan-2-ylidenehydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-ylidenehydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of a butan-2-ylidene group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Butan-2-ylidenehydrazine can be synthesized through the reaction of butan-2-one with hydrazine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The general reaction is as follows:
CH3COCH2CH3+NH2NH2→CH3C(NHNH2)CH2CH3+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Butan-2-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学的研究の応用
Butan-2-ylidenehydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of butan-2-ylidenehydrazine involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. The specific pathways involved depend on the biological system being studied.
類似化合物との比較
Butan-2-ylidenehydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and the presence of the butan-2-ylidene group, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H10N2 |
|---|---|
分子量 |
86.14 g/mol |
IUPAC名 |
(E)-butan-2-ylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6-5/h3,5H2,1-2H3/b6-4+ |
InChIキー |
VPGUBZVWMHRRSS-GQCTYLIASA-N |
異性体SMILES |
CC/C(=N/N)/C |
正規SMILES |
CCC(=NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
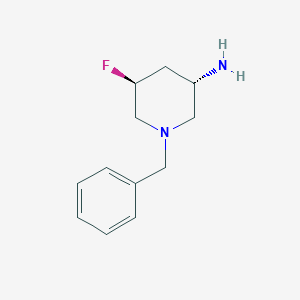
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

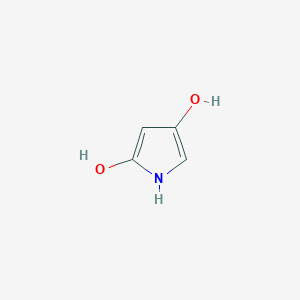
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
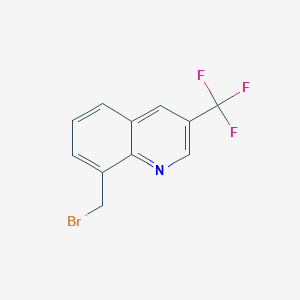
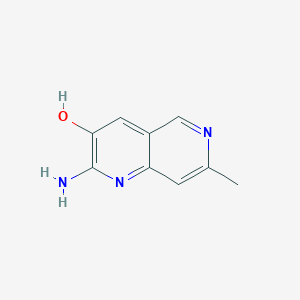
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
